c-Kit Selectivity vs. Quizartinib
FLT3-IN-4 exhibits >40-fold selectivity for FLT3 over the related receptor tyrosine kinase c-Kit, a significant improvement over the first-generation FLT3 inhibitor quizartinib, which demonstrates only a 10-fold selectivity window [1]. This enhanced selectivity is directly quantified in the primary publication, where the compound was profiled against a panel of kinases including c-Kit [1]. Reduced c-Kit inhibition is associated with lower myelosuppression toxicity, a common dose-limiting adverse effect of less selective FLT3 inhibitors.
Reported selectivity context for FLT3 pathway studies
Biochemical kinase inhibition assay context
| Evidence Dimension | Kinase Selectivity (FLT3 vs. c-Kit) |
|---|---|
| Target Compound Data | >40-fold |
| Comparator Or Baseline | Quizartinib: 10-fold |
| Quantified Difference | >4-fold higher selectivity |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
Higher c-Kit selectivity translates to a cleaner pharmacological profile with potentially reduced bone marrow toxicity, making FLT3-IN-4 a superior tool for studying FLT3 biology with minimized off-target confounding.
- [1] Yuan, X.; et al. J. Med. Chem. 2019, 62 (8), 4131-4145. View Source
